

Comparative Analysis of Favolon and Favolon B: A Review of Two Fungal Triterpenoids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Favolon

Cat. No.: B1247350

[Get Quote](#)

For Immediate Release

A detailed comparative analysis of **Favolon** and **Favolon B**, two naturally occurring triterpenoids with antifungal properties, is presented for researchers, scientists, and professionals in drug development. This guide synthesizes the available data on their biological activity, sources, and potential mechanisms of action, highlighting the need for further research to fully elucidate their therapeutic potential.

Summary of Physicochemical and Biological Properties

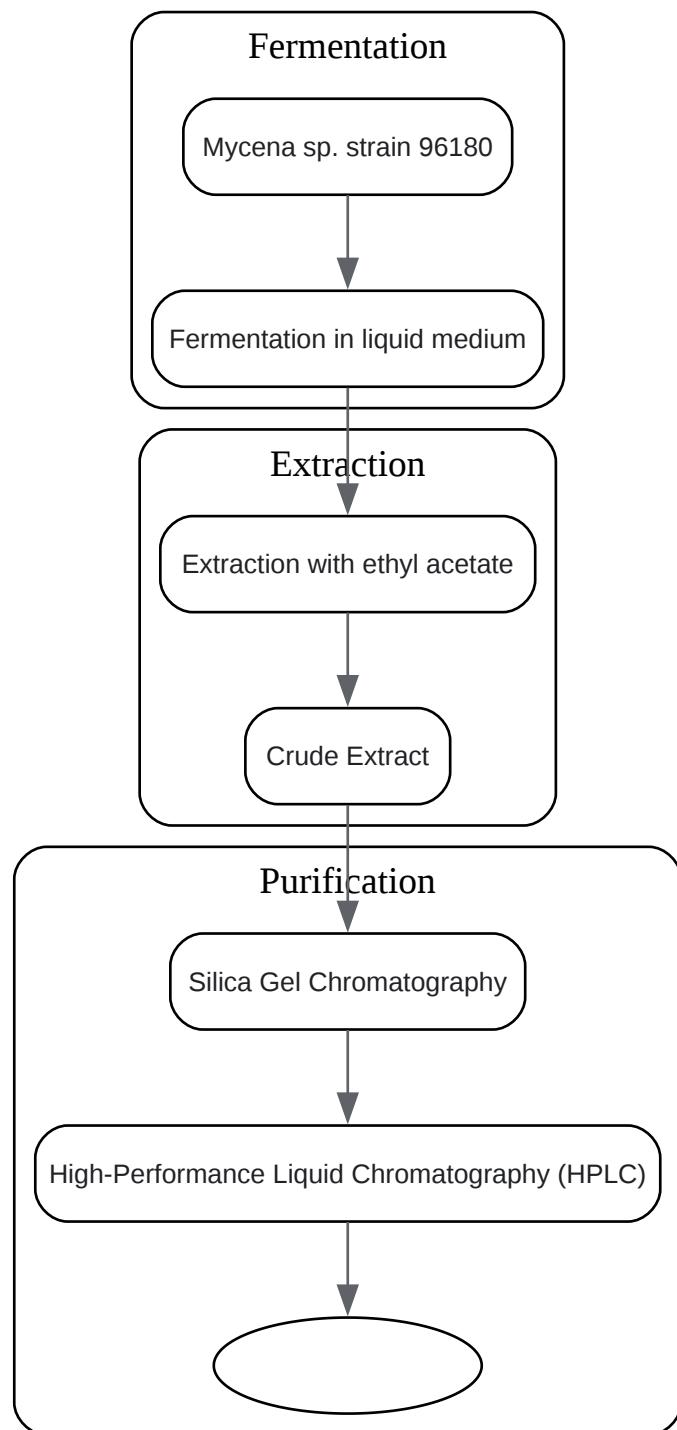
Favolon and **Favolon B** are both triterpenoid compounds isolated from fungal species.

Favolon was first identified from a Favolaschia species, while **Favolon B** was isolated from the Chilean fungus Mycena sp. strain 96180.^[1] Both compounds have demonstrated antifungal capabilities, though the specificity and potency of their actions appear to differ based on available data.

Property	Favolon	Favolon B
Compound Class	Triterpenoid	Triterpenoid
Source Organism	Favolaschia sp.	Mycena sp. strain 96180
Reported Biological Activity	Potent Antifungal Activity	Antifungal activity against Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum. [2] No activity observed against bacteria and yeasts. [2] [3] Cytotoxic activity in HL-60 cells.
Cytotoxicity	No cytotoxic activity on L1210 cells	Preferential inhibition of RNA and protein biosynthesis in HL-60 cells starting from 5-10 μ g/mL

Antifungal Activity

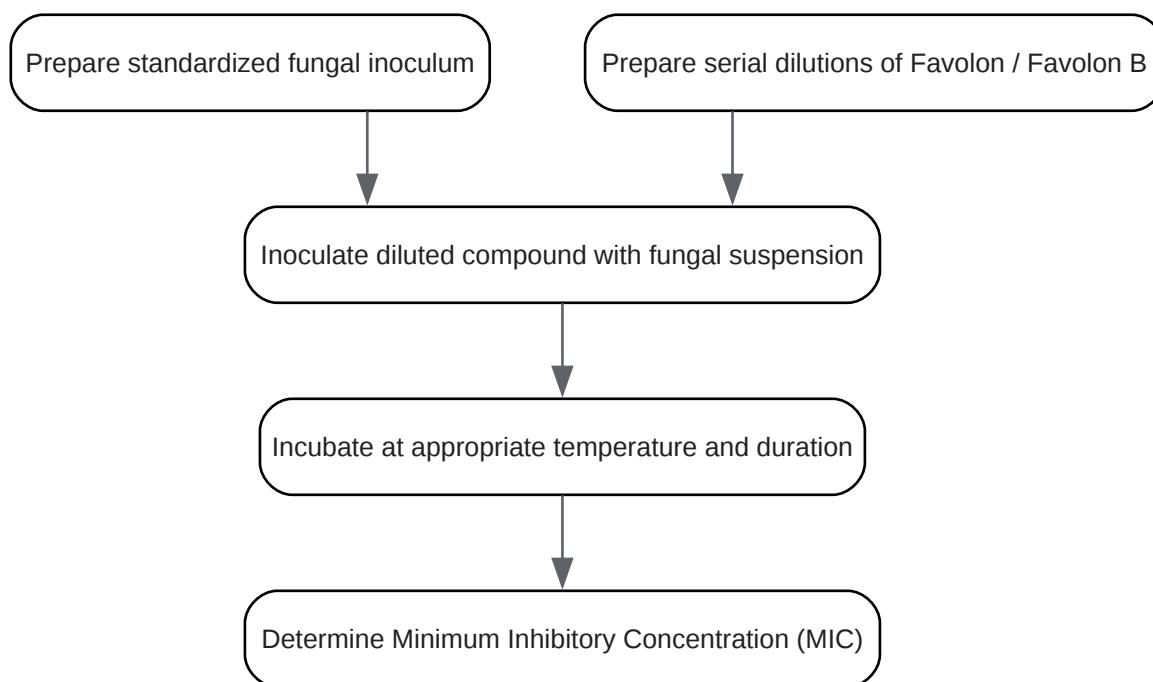
Favolon B has been shown to possess selective antifungal properties. Studies have documented its activity against a range of fungi, including Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum.[\[2\]](#)[\[3\]](#) Notably, it did not exhibit activity against bacteria or yeasts in the conducted assays.[\[2\]](#)[\[3\]](#)


Quantitative data on the antifungal potency of **Favolon**, such as Minimum Inhibitory Concentration (MIC) values, are not readily available in the reviewed literature. The original 1995 publication by Anke et al. describes it as having "potent antifungal activity," but specific fungal targets and the extent of this activity have not been detailed in accessible reports.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Isolation and Purification of Favolon B

The isolation of **Favolon** B was achieved through a multi-step process involving fermentation, extraction, and chromatographic separation.


Fermentation and Extraction Workflow

[Click to download full resolution via product page](#)**Fig. 1:** Isolation workflow for **Favolon B**.

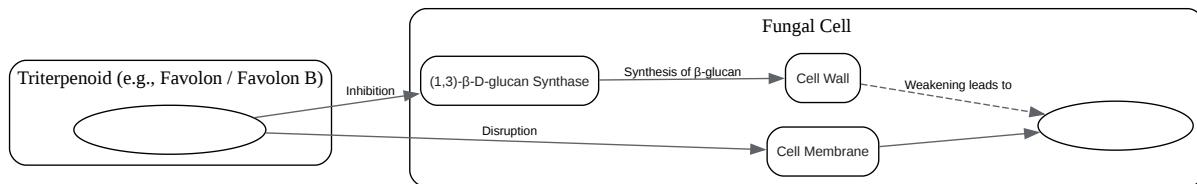
Antifungal Susceptibility Testing

Standardized methodologies such as broth microdilution or agar diffusion assays are typically employed to determine the MIC of a compound against various fungal strains. While the specific parameters for **Favolon** and **Favolon B** are not fully detailed in the available literature, a general protocol is outlined below.

General Antifungal Susceptibility Testing Workflow

[Click to download full resolution via product page](#)

Fig. 2: General workflow for antifungal susceptibility testing.


Mechanism of Action

The precise antifungal mechanism of action for both **Favolon** and **Favolon B** has not been definitively established. However, the broader class of triterpenoids is known to exert antifungal effects through various mechanisms, primarily related to membrane disruption.

For **Favolon B**, preliminary studies on the human leukemia cell line HL-60 indicated a preferential inhibition of RNA and protein biosynthesis at concentrations of 5-10 µg/mL. It is important to note that this cytotoxic mechanism in a cancer cell line may not directly translate to its antifungal mode of action.

Many antifungal triterpenoids function by disrupting the fungal cell membrane's integrity.^[5] This can occur through interactions with membrane components, leading to increased permeability and leakage of essential cellular contents, ultimately resulting in cell death.^[5] One of the key targets for some triterpenoids is the enzyme (1,3)- β -D-glucan synthase, which is essential for the synthesis of a critical component of the fungal cell wall.^{[6][7][8]} Inhibition of this enzyme weakens the cell wall, making the fungus susceptible to osmotic stress.

Proposed General Antifungal Mechanism of Triterpenoids

[Click to download full resolution via product page](#)

Fig. 3: Putative antifungal mechanism of triterpenoids.

Conclusion and Future Directions

Favolon and **Favolon B** represent two intriguing antifungal triterpenoids from fungal sources. While initial studies have confirmed their bioactivity, a comprehensive comparative analysis is hindered by the lack of detailed, publicly available data, particularly for **Favolon**. To fully understand their potential as lead compounds for novel antifungal agents, further research is imperative. Key areas for future investigation include:

- Quantitative Antifungal Profiling: A head-to-head comparison of the MIC values of **Favolon** and **Favolon B** against a broad panel of clinically relevant fungal pathogens.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by each compound in fungal cells.

- In Vivo Efficacy and Toxicity: Assessment of the therapeutic efficacy and safety profiles of both compounds in animal models of fungal infections.

The elucidation of these key data points will be crucial in determining the viability of **Favolon** and **Favolon B** as candidates for further drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Favolon, a new antifungal triterpenoid from a Favolaschia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favolon B, a new triterpenoid isolated from the Chilean Mycena sp. strain 96180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Antimicrobial triterpenes from Ilex integra and the mechanism of antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]
- 8. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- To cite this document: BenchChem. [Comparative Analysis of Favolon and Favolon B: A Review of Two Fungal Triterpenoids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1247350#comparative-analysis-of-favolon-and-favolon-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com